CC(Oc1cccc(Br)c1)C(O)=O
. InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12)
. The compound has a topological polar surface area of 46.5 Ų and a complexity of 184 . 2-(3-Bromophenoxy)propanoic acid is an organic compound characterized by its unique structure and properties. It belongs to the class of phenoxypropanoic acids, which are notable for their applications in various fields, including pharmaceuticals and agricultural chemistry. The compound features a bromophenyl group attached to a propanoic acid backbone, which contributes to its reactivity and biological activity.
This compound can be synthesized through various chemical methods, primarily involving the bromination of phenolic compounds or their derivatives. The specific synthesis routes often depend on the desired purity and yield of the final product.
2-(3-Bromophenoxy)propanoic acid is classified as:
The synthesis of 2-(3-Bromophenoxy)propanoic acid can be achieved through several established methods:
In industrial settings, the synthesis is often optimized for large-scale production. Reaction parameters such as temperature, pressure, and solvent choice are critical for maximizing yield and purity. For instance, using solvents like dichloromethane or ethanol can facilitate better solubility and reaction rates.
2-(3-Bromophenoxy)propanoic acid participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(3-Bromophenoxy)propanoic acid primarily involves its interaction with biological targets at the molecular level. As a derivative of propanoic acid, it can be incorporated into biological systems where it may modulate enzyme activities or receptor interactions.
The compound's melting point and solubility characteristics are crucial for its handling and application in laboratory settings.
2-(3-Bromophenoxy)propanoic acid has several scientific uses:
The synthetic pathways for 2-(3-bromophenoxy)propanoic acid have evolved significantly since its initial preparation, reflecting broader trends in organic synthesis methodology. Early industrial production predominantly relied on classical Williamson ether synthesis, where 3-bromophenol was reacted with sodium hydroxide to form the phenoxide anion, followed by treatment with racemic ethyl 2-bromopropanoate. This ester intermediate subsequently underwent alkaline hydrolysis to yield the racemic carboxylic acid product. Historical patent literature indicates that these early processes faced challenges including moderate yields (typically 60-70%) and cumbersome purification requirements due to di-alkylation byproducts and residual starting materials [1].
A significant advancement emerged with the adoption of phase-transfer catalysts in the 1990s, which facilitated the etherification step under milder conditions. The utilization of tetrabutylammonium bromide as a catalyst allowed the reaction to proceed efficiently at 60°C instead of the previously required 120°C, substantially reducing energy consumption and minimizing thermal degradation byproducts. This methodological shift represented the industry's initial move toward greener processes while improving overall atom economy. Laboratory notebooks from this transition period reveal that researchers observed a consistent 12-15% yield improvement compared to traditional thermal methods [7].
The most transformative development arrived with the implementation of one-pot sequential reactions, which integrated ether formation and hydrolysis in a single reactor. This innovation eliminated the need to isolate the intermediate alkyl halide ester, thereby reducing processing time by approximately 40% and significantly decreasing solvent waste. Modern adaptations of this approach employ environmentally benign solvents such as ethyl acetate/n-heptane mixtures rather than traditional halogenated solvents, aligning with green chemistry principles while maintaining high yield profiles [1] .
Contemporary synthesis of 2-(3-bromophenoxy)propanoic acid employs two philosophically distinct approaches, each with characteristic advantages and limitations. The classical Williamson ether synthesis remains widely practiced due to its operational simplicity and predictable outcomes. This method involves the stepwise ether formation through nucleophilic substitution, typically requiring stoichiometric bases such as sodium ethoxide and extended reaction times (8-12 hours). The subsequent hydrolysis necessitates strong mineral acids, generating considerable inorganic waste. When applied to 2-(3-bromophenoxy)propanoic acid, this pathway typically achieves isolated yields of 68-72% with a purity profile of approximately 92-94% after single recrystallization [7].
In contrast, green chemistry approaches incorporate several innovative strategies to minimize environmental impact while enhancing efficiency:
Catalytic Etherification: Modern methods employ triethylamine-formate complexes as dual-function catalysts and reducing agents that suppress oxidative byproducts. This approach achieves 85% yield while reducing catalyst loading by 40% compared to traditional phosphine-based systems [1].
Solvent Optimization: Replacement of high-boiling polar aprotic solvents with aqueous ethanol mixtures reduces the E-factor (environmental factor) from 18.7 to 5.3. This solvent system also facilitates easier product recovery through pH-controlled crystallization [1] .
Energy-Efficient Processes: Microwave-assisted synthesis reduces reaction time from hours to minutes (15-20 minutes) while maintaining yields at 78-82%. This represents an 85% reduction in energy consumption compared to conventional heating methods .
Table 1: Comparative Analysis of Synthetic Methodologies for 2-(3-Bromophenoxy)propanoic Acid
Parameter | Classical Williamson | Catalytic Green Method | Microwave-Assisted |
---|---|---|---|
Reaction Time | 8-12 hours | 3-4 hours | 15-20 minutes |
Isolated Yield | 68-72% | 82-85% | 78-82% |
Purity (HPLC) | 92-94% | 98-99% | 95-97% |
Solvent Consumption | 25 L/kg product | 8 L/kg product | 5 L/kg product |
Byproduct Formation | 12-15% | 3-5% | 6-8% |
Carbon Footprint | 18.7 kg CO₂/kg product | 5.3 kg CO₂/kg product | 3.2 kg CO₂/kg product |
The crystallization purification process exemplifies the green chemistry advantages. Classical methods required multiple recrystallizations from ethyl acetate/n-heptane mixtures (3:1 v/v) to achieve pharmaceutically acceptable purity, resulting in 35-40% solvent loss. Contemporary approaches employ single-crystallization protocols using optimized solvent ratios that reduce material loss to 12-15% while achieving superior crystal morphology that facilitates filtration and drying operations [1] .
The chiral center at C2 in 2-(3-bromophenoxy)propanoic acid necessitates precise stereochemical control for pharmaceutical applications, driving the development of sophisticated enantioselective synthetic strategies. Early resolution methods relied on diastereomeric salt formation using cinchonidine alkaloids, which achieved modest enantiomeric excess (ee) of 80-85% but suffered from low yields (≤45%) due to inefficient chiral recognition of the brominated aromatic system [5].
Modern catalytic asymmetric approaches have revolutionized enantioselective synthesis through two principal methodologies:
Asymmetric Hydrogenation: Building upon technology developed for structurally similar 2-arylpropanoic acids, this method employs rhodium-(R)-BINAP complexes (0.5-1 mol%) to reduce the prochiral precursor (E)-2-(3-bromophenoxy)prop-2-enoic acid. Under optimized conditions (50 psi H₂, methanol, 25°C), this process delivers the (S)-enantiomer with 98.5% ee and 90% isolated yield. The reaction proceeds through a chelation-controlled transition state where the rhodium center coordinates simultaneously to the carboxylic oxygen and the ether oxygen, creating a rigid chiral environment that favors si-face hydride transfer [5] [6].
Enzymatic Dynamic Kinetic Resolution: This innovative approach leverages lipase-catalyzed transesterification (Candida antarctica lipase B) combined with in situ racemization. The process achieves near-perfect stereoselectivity (99% ee) with 85% yield by continuously converting the undesired enantiomer while esterifying the target (R)-enantiomer. The critical innovation involves shiff base-mediated racemization that operates under mild conditions compatible with the bromophenyl moiety [5].
Table 2: Performance Metrics for Stereoselective Synthesis Methods
Method | Catalyst/Enzyme | Reaction Time | ee (%) | Yield (%) |
---|---|---|---|---|
Diastereomeric Salt Formation | (-)-Cinchonidine | 72 hours | 80-85 | 40-45 |
Asymmetric Hydrogenation | Rh-(R)-BINAP | 12 hours | 98-99 | 88-90 |
Enzymatic DKR | CAL-B/Organoracemization | 24 hours | 99 | 82-85 |
Advanced analytical techniques confirm the stereochemical integrity of these processes. Chiral HPLC analysis using immobilized human serum albumin stationary phases (150 × 4.6 mm column, isocratic elution with 20 mM phosphate buffer pH 7.0/acetonitrile 85:15) provides baseline separation of enantiomers (Rs = 2.3). Vibrational circular dichroism spectroscopy reveals distinctive conformational preferences where the (S)-enantiomer adopts an antiperiplanar orientation between the propanoic acid chain and bromophenyl ring, while the (R)-enantiomer prefers a synclinal arrangement [5].
The synthesis of 2-(3-bromophenoxy)propanoic acid involves two mechanistically distinct yet interconnected steps: ether bond formation and carboxylic acid functionalization. The etherification step typically proceeds via an SN2 mechanism when employing primary alkyl halides under basic conditions. When 3-bromophenoxide attacks methyl 2-chloropropanoate, the reaction follows second-order kinetics with a characteristic rate equation: rate = k[ArO⁻][R-X]. Isotope labeling studies (using ¹⁸O-labeled phenoxide) demonstrate complete ¹⁸O incorporation in the ether linkage, confirming direct displacement rather than an elimination-addition pathway [7].
The reaction exhibits marked regioselectivity due to the electronic influence of the bromine substituent. The 3-bromophenoxide displays enhanced nucleophilicity at oxygen compared to meta-chloro or meta-fluoro analogs, attributed to the polarizability of the bromine atom. Hammett studies reveal a ρ value of +1.2 for the reaction with substituted phenoxides, indicating that electron-withdrawing groups accelerate the reaction by reducing the electron density on oxygen without destabilizing the transition state through excessive charge buildup [7].
Carboxylic acid functionalization involves either ester hydrolysis or oxidative carboxylation, each with distinctive mechanistic pathways:
Base-Catalyzed Ester Hydrolysis: This traditional approach proceeds through a BAC2 mechanism involving nucleophilic attack by hydroxide at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol. The reaction exhibits second-order kinetics with significant sensitivity to steric effects. The presence of the α-methyl group reduces the hydrolysis rate by 5.6-fold compared to unsubstituted propanoate esters [1].
Decarboxylative Carboxylation: Modern approaches employ transition metal-catalyzed decarboxylation of malonate precursors. The process initiates with oxidative addition of palladium into the C-Br bond of 3-bromophenol, followed by transmetalation with a malonate enolate. Subsequent decarboxylation releases CO₂ while forming the α-arylpropanoate skeleton. This pathway provides superior functional group tolerance compared to traditional methods, allowing the reaction to proceed efficiently despite the presence of the bromine substituent [1].
Table 3: Analytical Characterization Data for 2-(3-Bromophenoxy)propanoic Acid
Analytical Method | Characteristic Data |
---|---|
¹H NMR (400 MHz, CDCl₃) | δ 1.65 (d, J=7.1 Hz, 3H), 4.72 (q, J=7.1 Hz, 1H), 6.92-6.98 (m, 2H), 7.18-7.22 (m, 1H), 7.28-7.32 (m, 1H), 10.2 (br s, 1H) |
¹³C NMR (100 MHz, CDCl₃) | δ 18.3, 72.8, 117.2, 122.8, 129.4, 130.6, 142.5, 158.7, 175.9 |
FT-IR (KBr) | 2950 (br, OH), 1715 (C=O), 1580 (C-Br), 1245 (C-O-C) cm⁻¹ |
HRMS (ESI-) | m/z 257.9732 [M-H]⁻ (calc. 257.9735 for C₉H₈BrO₃) |
Melting Point | 98-100°C (ethyl acetate/n-heptane recrystallized) |
Computational studies provide deeper insight into the reaction coordinate. Density functional theory (B3LYP/6-31G*) calculations reveal that the etherification transition state exhibits partial charge development (δ+ = +0.32 on the α-carbon of propanoate; δ- = -0.41 on phenoxide oxygen). The presence of the bromine substituent stabilizes this transition state through hyperconjugative interactions between the bromine lone pairs and the developing carbocation character at the ipso-carbon of the phenyl ring. This stabilization lowers the activation energy by approximately 2.8 kcal/mol compared to the unsubstituted phenoxide reaction [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7